Home > Products > Screening Compounds P91664 > (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate
(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate - 109524-14-3

(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate

Catalog Number: EVT-3006422
CAS Number: 109524-14-3
Molecular Formula: C17H13NO5
Molecular Weight: 311.293
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester

  • Compound Description: This compound, also referred to as isoindole (5) in the paper, exhibits potential antibacterial activity by targeting DNA gyrase and Dihydroorotase from E. coli, and tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus []. Its structure was confirmed through various spectroscopic techniques, including single-crystal XRD, revealing N-H⋯O bonding and π⋯π stacking interactions contributing to its stability.

3-[((4-(1,3-Dioxoisoindolin-2-yl)phenyl)hydroxyl)methylene amino]-4-Methyl Benzoic Acid

  • Compound Description: This molecule is a phthalimide-based Schiff’s base hybrid that demonstrated notable antibacterial activity against the Gram-negative bacterium Escherichia coli and moderate activity against the Gram-positive bacterium Staphylococcus aureus []. The compound's structure was confirmed using techniques like FT-IR spectroscopy, Mass spectroscopy, and 1H-NMR spectroscopy.

2-{2,4,6-Tris(bromomethyl)-3,5-bis[(1,3-dioxoisoindolin-2-yl)methyl]benzyl}isoindoline-1,3-dione toluene monosolvate

  • Compound Description: This compound features three 1,3-dioxoisoindolin-2-yl groups attached to a central benzene ring via methylene linkers. It forms a toluene solvate stabilized by C—H⋯π bonding []. The crystal structure exhibits C—H⋯O, C—H⋯Br hydrogen bonds, and O⋯Br halogen bonds, contributing to its three-dimensional structure.

4-((1,3-Dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate

  • Compound Description: This compound is characterized by a 1,3-dioxoisoindolin-2-yl group linked to a phenethyl 4-methylbenzenesulfonate moiety via a methylene bridge []. The crystal structure of this compound belongs to the monoclinic system with the space group P21/c.

4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide

  • Compound Description: This V-shaped molecule comprises a 1,3-dioxoisoindolin-2-yl group attached to a benzenesulfonamide moiety through a methylene bridge []. The crystal structure reveals the formation of inversion dimers via N—H⋯O hydrogen bonds and further association into corrugated ribbons through N—H⋯O and C—H⋯O hydrogen bonds.

N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide

  • Compound Description: This compound is synthesized through a condensation reaction between 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide and various aromatic aldehydes []. It can be further reacted to form pyrazole derivatives by reacting with hydrazine, phenylhydrazine, and 4-chlorophenylhydrazine.

2-Methoxyisoindoline-1,3-dione and 1,3-Dioxoisoindolin-2-yl methyl carbonate

  • Compound Description: These two compounds are isoindoline derivatives investigated for their potential anticonvulsant properties []. Their structures feature a planar central isoindoline moiety.

(E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylate

  • Compound Description: This compound is an isoindole derivative with an acrylate group linked to the 1,3-dioxoisoindolin-2-yl moiety via a methylene bridge []. The crystal packing is stabilized by C—H⋯O hydrogen bonds and C—H⋯π interactions.

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

    1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

    • Compound Description: This set of compounds represents a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs synthesized and evaluated for their anticancer and antioxidant activities []. Some of these analogs exhibited notable anticancer activity against various cancer cell lines, including EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, and ACHN.

    (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-iodo­phen­yl)propionate

    • Compound Description: This compound is a chiral derivative featuring a 1,3-dioxoisoindolin-2-yl group attached to a propionate moiety bearing a 4-iodophenyl substituent []. The crystal packing is stabilized by C—H⋯O interactions.

    Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate

    • Compound Description: This compound, classified as an important dehydroamino acid, possesses an acrylate group directly attached to the 1,3-dioxoisoindolin-2-yl moiety []. It adopts an s-trans configuration with the acrylate C=C double bond not parallel to the adjacent carbonyl group.

    5[(1, 3 dioxo-1, 3 dihydro-2H- isoindol-2-yl)methyl] - 2-hyroxy benzoic acid and its Metal Complexes

    • Compound Description: This compound features a 1,3-dioxoisoindolin-2-yl group linked to a 2-hydroxybenzoic acid moiety via a methylene bridge []. Its metal complexes with Cu+2, Co+2, Ni+2, Zn+2, and Mn+2 ions have been synthesized and evaluated for their antimicrobial activity. Notably, the Cu-chelates demonstrated significant fungicidal activity.

    4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate

    • Compound Description: This compound exists as a salt, consisting of a 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium cation and a 2-carboxybenzoate anion []. The crystal structure of this salt belongs to the triclinic system with the space group 𝑃1¯.

    3-(1,3-Dioxoisoindolin-2-yl) benzyl nitrate

    • Compound Description: This compound, designed as a potential treatment for sickle cell disease, acts as a nitric oxide (NO) donor and exhibits vasodilatory effects [, ]. Studies have shown its potential in inhibiting platelet aggregation, reducing inflammation, and preventing endothelial dysfunction.

    Cyanoacetohydrazide derivatives containing the 1,3-dioxoisoindoline moiety

    • Compound Description: This series of compounds was constructed using 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride as starting materials []. These compounds demonstrated promising in-vitro anti-proliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines without significantly affecting normal fibroblasts (WI-38).

    N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides

    • Compound Description: This group of compounds was designed as potential anticonvulsant agents []. These compounds were synthesized and tested for their ability to inhibit seizures induced by pentylenetetrazole in mice. Molecular docking studies indicated that these compounds interact with the GABAA receptor, a known target for anticonvulsant drugs.

    4-(1,3-Dioxoisoindolin-2-yl) Benzoic Acid

    • Compound Description: This compound is prepared from phthalic anhydride and methyl 4-aminobenzoate followed by hydrolysis with NaOH in ethanol []. It is a simple derivative of 1,3-dioxoisoindoline.

    1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1)

    • Compound Description: This compound, a tetrabrominated derivative of 1,3-dioxoisoindoline, exists as a dimethylformamide solvate []. It features a complex structure incorporating pyrazole and thiophene rings.

    2-(1,3-Dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives

    • Compound Description: This series of 1,3-dioxoisoindole derivatives was designed as potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors []. Molecular modeling studies were conducted to assess their drug-likeness and potential interactions with the target enzyme.

    N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide scaffold based compounds

    • Compound Description: These compounds, developed as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 1 (mGlu1), exhibit potent activity and high CNS penetration []. Notably, they potentiate both wild-type and mutant mGlu1 receptors associated with schizophrenia.

    Optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and Optically active polyamides containing 1,3-dioxoisoindolin-2-yl units

    • Compound Description: These two sets of polymers were synthesized using 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and 2-(1,3-dioxoisoindolin-2-yl)succinic acid, respectively, as chiral diacids [, ]. These polymers exhibit good solubility in polar organic solvents due to the bulky pendent groups disrupting interchain interactions.

    Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate)

    • Compound Description: This complex molecule is synthesized through a two-step procedure involving a copper-free Huisgen cycloaddition as the key step []. Its structure is characterized by a central propane chain connected to various substituted triazole rings.

    3-(2,5-Dioxopyrrolidin-1-yl)rhodanine, 3-(2,6-dioxopiperidin-1-yl)rhodanine and 3-(1,3-dioxoisoindolin-2-yl)rhodanine

    • Compound Description: These three compounds are rhodanine derivatives prepared by reacting 3-aminorhodanine with cyclic anhydrides, including phthalic anhydride to obtain the 3-(1,3-dioxoisoindolin-2-yl)rhodanine derivative [].

    (Z)-3α-(1,3-Dioxoisoindolin-2-yl)-17(20)-pregnene

    • Compound Description: This compound is a steroid derivative featuring a 1,3-dioxoisoindolin-2-yl group attached to the pregnene steroid nucleus []. The crystal structure reveals two independent molecules in the asymmetric unit, showcasing conformational flexibility.

    2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides

    • Compound Description: This class of compounds, bearing a 1,3-dioxoisoindolin-2-yl moiety, was investigated as potential 15-lipoxygenase-1 inhibitors []. These compounds showed promising inhibitory activity against 15-lipoxygenase-1 and exhibited anticancer effects against specific cancer cell lines.

    (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

    • Compound Description: This chiral compound is characterized by a butanoic acid chain substituted with a carbamoyl group and a 1,3-dioxoisoindolin-2-yl moiety at the 4-position []. The crystal structure reveals a three-dimensional network formed through N—H⋯O and O—H⋯O hydrogen bonds.

    N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1, 3-dioxoisoindolin-2-yl) acetamides

    • Compound Description: This series of compounds was synthesized using a microwave-assisted method and evaluated for their anticonvulsant activity []. Many of these compounds demonstrated potent anticonvulsant effects in the maximal electroshock seizure (MES) model.

    4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives

    • Compound Description: This series of phthalimide derivatives was synthesized and evaluated for their ability to inhibit acetylcholinesterase, a key enzyme involved in Alzheimer’s disease []. Compound 4g in this series exhibited potent inhibitory activity against acetylcholinesterase.

    4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile

    • Compound Description: This compound incorporates a 1,3-dioxoisoindolin-2-yl group into a thiazole ring system, further connected to a benzonitrile moiety []. The crystal structure reveals two independent molecules in the asymmetric unit, demonstrating conformational flexibility.

    1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate

    • Compound Description: This compound exists as a salt, consisting of a 1H-imidazol-3-ium cation and a 2-(1,3-dioxoisoindolin-2-yl)acetate anion []. The crystal structure reveals a three-dimensional network stabilized by N—H⋯O and C—H⋯O hydrogen bonds, along with C—H⋯π and π–π stacking interactions.

    3 ({5 Chloro-1 [3 (methylsulfonyl)propyl]-1H indol-2 yl}methyl)-1 (2,2,2 trifluoroethyl)-1,3 dihydro-2H imidazo[4,5-c]pyridin-2 one (JNJ-53718678)

    • Compound Description: This compound, JNJ-53718678, is an orally bioavailable RSV inhibitor that demonstrated efficacy in a phase 2a challenge study in healthy adult subjects []. This compound is currently being evaluated in hospitalized infants and adults.

    Bi-heterocycles containing the 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol moiety

    • Compound Description: This series of compounds features a 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol moiety connected to various substituted phenylpropanamide groups []. These compounds exhibited potent urease inhibitory activity and low cytotoxicity.

    2-(1,3-Dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) Acetamide Derivatives

    • Compound Description: This group of compounds was designed as potential anticonvulsant agents by coupling a dioxoindolin moiety with a thiazolidinone nucleus through an amide linker [].

    Properties

    CAS Number

    109524-14-3

    Product Name

    (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate

    IUPAC Name

    (1,3-dioxoisoindol-2-yl)methyl 2-phenoxyacetate

    Molecular Formula

    C17H13NO5

    Molecular Weight

    311.293

    InChI

    InChI=1S/C17H13NO5/c19-15(10-22-12-6-2-1-3-7-12)23-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2

    InChI Key

    WPHXGUNXPGGDCI-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)OCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.